Secalciferol 24-Glucuronide-d6
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Secalciferol 24-Glucuronide-d6 involves the glucuronidation of Secalciferol. The process typically includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of Secalciferol are protected using suitable protecting groups.
Glucuronidation: The protected Secalciferol is reacted with a glucuronic acid derivative under acidic or basic conditions to form the glucuronide.
Deprotection: The protecting groups are removed to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Secalciferol are glucuronidated using automated reactors.
Purification: The product is purified using techniques such as chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and stability.
Chemical Reactions Analysis
Types of Reactions
Secalciferol 24-Glucuronide-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, Secalciferol.
Substitution: The glucuronide moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted glucuronides .
Scientific Research Applications
Secalciferol 24-Glucuronide-d6 has several scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for the quantification of Secalciferol derivatives.
Biology: The compound is used in studies related to vitamin D metabolism and its biological effects.
Medicine: Research involving this compound helps in understanding the pharmacokinetics and pharmacodynamics of vitamin D analogs.
Industry: It is used in the development of new vitamin D-based therapeutics and supplements
Mechanism of Action
Secalciferol 24-Glucuronide-d6 exerts its effects by interacting with vitamin D receptors in the body. The glucuronide moiety enhances its solubility and bioavailability, allowing it to be more effectively absorbed and utilized. The compound influences various molecular pathways involved in calcium and phosphate homeostasis, immune response, and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Secalciferol: The parent compound, used in similar research applications.
Calcitriol: Another vitamin D analog with similar biological effects.
Ergocalciferol: A form of vitamin D2, used in different therapeutic contexts.
Uniqueness
Secalciferol 24-Glucuronide-d6 is unique due to its stable isotope labeling, which makes it particularly useful in mass spectrometry and other analytical techniques. Its glucuronide moiety also provides distinct pharmacokinetic properties compared to other vitamin D analogs .
Properties
Molecular Formula |
C33H52O9 |
---|---|
Molecular Weight |
598.8 g/mol |
IUPAC Name |
(2R,3R,4R,5S,6S)-6-[(3S,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1,1,1-trideuterio-2-hydroxy-2-(trideuteriomethyl)heptan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C33H52O9/c1-18-8-12-22(34)17-21(18)11-10-20-7-6-16-33(5)23(13-14-24(20)33)19(2)9-15-25(32(3,4)40)41-31-28(37)26(35)27(36)29(42-31)30(38)39/h10-11,19,22-29,31,34-37,40H,1,6-9,12-17H2,2-5H3,(H,38,39)/b20-10+,21-11-/t19-,22+,23-,24+,25+,26-,27-,28+,29-,31+,33-/m1/s1/i3D3,4D3 |
InChI Key |
ZXZYKXRMDPBOJP-RRDRPAJBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([C@H](CC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)C(=O)O)O)O)O)(C([2H])([2H])[2H])O |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)C(=O)O)O)O)O)C2CCC3C2(CCCC3=CC=C4CC(CCC4=C)O)C |
Origin of Product |
United States |
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